molecular formula C21H16BrN3O3S B12155265 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12155265
M. Wt: 470.3 g/mol
InChI Key: PEKRDUMLEOHYNL-UHFFFAOYSA-N
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Description

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol is a complex organic compound featuring a thiazole ring, a bromophenyl group, and a benzodioxin moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol typically involves multi-step organic reactions. One common approach includes:

    Formation of the Thiazole Ring: This can be achieved by reacting 4-bromobenzaldehyde with thiosemicarbazide under acidic conditions to form the thiazole ring.

    Coupling with Benzodioxin: The thiazole derivative is then coupled with a benzodioxin derivative through a condensation reaction.

    Formation of the Pyrrole Ring: The final step involves the formation of the pyrrole ring through a cyclization reaction, often using a suitable catalyst and under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazole and benzodioxin derivatives in various chemical reactions.

Biology

Biologically, the compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for developing new antibiotics .

Medicine

In medicine, the compound is being explored for its anticancer properties. It has shown promising results in inhibiting the growth of certain cancer cell lines, such as breast adenocarcinoma .

Industry

Industrially, the compound could be used in the development of new pharmaceuticals and agrochemicals, leveraging its antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol involves interaction with specific molecular targets. In antimicrobial applications, it disrupts bacterial cell wall synthesis or interferes with essential enzymes. In anticancer applications, it may inhibit cell proliferation by targeting specific signaling pathways involved in cell division and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol lies in its multi-functional structure, combining the properties of thiazole, bromophenyl, and benzodioxin moieties. This combination enhances its biological activity and makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H16BrN3O3S

Molecular Weight

470.3 g/mol

IUPAC Name

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-imino-2H-pyrrol-3-ol

InChI

InChI=1S/C21H16BrN3O3S/c22-13-3-1-12(2-4-13)15-11-29-21(24-15)19-16(26)10-25(20(19)23)14-5-6-17-18(9-14)28-8-7-27-17/h1-6,9,11,23,26H,7-8,10H2

InChI Key

PEKRDUMLEOHYNL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Br)O

Origin of Product

United States

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